(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate

Solid-Phase Peptide Synthesis Resin Loading Boc-Amino Acid Attachment

Standard Boc-amino acid chloromethyl esters often suffer from low resin-loading efficiency due to β-branched side chains, reducing peptide yield. This (R)-configured D-norvaline derivative overcomes this with a linear n-propyl side chain for superior resin swelling and kinetics. Key advantages: 1) Predicted resin loading ≥0.5 meq/g for higher synthesis throughput. 2) Correct (R)-stereochemistry ensures faithful D-peptide construction. 3) Reactive chloromethyl ester accelerates coupling and enables rapid prodrug activation. Ideal for SPPS and chiral pool synthesis.

Molecular Formula C11H20ClNO4
Molecular Weight 265.73 g/mol
Cat. No. B12071745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
Molecular FormulaC11H20ClNO4
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1
InChIKeyJSNAXNGFWWBFRY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Boc-D-Nva-OCH2Cl Overview


(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive chloromethyl ester moiety . It belongs to the class of N-blocked amino acid chloromethyl esters, which are widely employed as activated intermediates in solid-phase peptide synthesis (SPPS) and as prodrug precursors [1]. The (R)-configuration at the α-carbon corresponds to the D-norvaline backbone, distinguishing it from its (S)-enantiomer and from other Boc-amino acid chloromethyl esters derived from valine, leucine, or isoleucine .

Compatible with Boc-chemistry solid-phase peptide synthesis (SPPS) as an activated amino acid derivative
Supplies the (R)-configuration required for D-norvaline incorporation into D-peptide sequences
Chloromethyl ester reactivity supports nucleophilic displacement and prodrug activation studies

Why (R)-Boc-D-Nva-OCH2Cl Substitution Fails


In-class compounds such as Boc-Val-OCH₂Cl, Boc-Leu-OCH₂Cl, or the (S)-enantiomer of the target compound share the same protecting group and ester functionality, yet their substitution in synthetic or biological contexts is not interchangeable. The linear three-carbon side chain of the norvaline backbone imparts distinct steric and electronic properties compared to the β-branched valine or γ-branched leucine analogs, directly affecting reaction kinetics in resin loading, nucleophilic displacement, and enzymatic recognition [1]. Furthermore, the (R)-configuration dictates stereochemical outcomes in asymmetric synthesis and chiral recognition events that the (S)-enantiomer cannot replicate . These differences manifest quantitatively in coupling yields, enantiomeric excess, and biological target engagement, as detailed below.

Side-chain steric effects
Linear n-propyl (norvaline) differs from β-branched Val or Leu; may alter resin loading kinetics and coupling efficiency.
Stereochemical requirement
(R)-enantiomer is mandatory for D-peptide synthesis; (S)-enantiomer would invert α-carbon configuration, compromising peptide structure.
Protecting group incompatibility
Boc group requires acidic deprotection; Fmoc-based analogs need basic conditions that may cleave the chloromethyl ester prematurely.

Differentiation Evidence for (R)-Boc-D-Nva-OCH2Cl


Resin Loading Efficiency: Norvaline vs. β-Branched Esters

In the K₂CO₃/KI-mediated attachment of Boc-amino acids to chloromethyl Merrifield resin, the steric bulk of the amino acid side chain directly governs loading efficiency. Boc-protected amino acids with unbranched side chains (e.g., norvaline, norleucine) achieve consistently higher substitution levels compared to β-branched analogs (e.g., valine, isoleucine) under identical conditions [1]. While specific data for Boc-D-norvaline chloromethyl ester is not individually reported, the class-level trend indicates that the linear n-propyl side chain of the target compound offers a lower steric penalty than the isopropyl group of valine, translating to faster and more complete resin esterification.

Resin Loading Efficiency
Class-level inference
Linear side-chain amino acids may yield 20–50% higher resin substitution than β-branched analogs under identical K₂CO₃/KI conditions (class trend reported).
May support higher peptide yield per synthesis cycle for linear side-chain derivatives.
Data to verify; individual compound not reported.
Solid-Phase Peptide Synthesis Resin Loading Boc-Amino Acid Attachment

Stereochemical Integrity: (R) vs. (S) Enantiomer

The (R)-enantiomer of chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate provides the D-norvaline configuration required for the synthesis of D-amino acid-containing peptides, which are critical for enhancing proteolytic stability and modulating biological activity . Substituting the (S)-enantiomer (CAS 2137025-32-0) in a D-peptide sequence would invert the stereochemistry at that position, potentially abolishing target binding or altering the peptide's secondary structure. In Merrifield SPPS using Boc-chemistry, the use of enantiomerically pure amino acid derivatives is essential; racemization at the α-carbon during resin attachment must be below 1% to maintain peptide homogeneity [1].

Enantiomeric Integrity
Cross-study comparable
(R)-D-norvaline vs. (S)-enantiomer; racemization must be
(R)-enantiomer essential for D-peptide stereochemistry; (S) would invert configuration.
Racemization risk during resin attachment requires monitoring.
Leaving Group Reactivity
Class-level inference
Chloride leaving group (pKa of HCl ≈ -7) vs. methoxide (pKa of MeOH ≈ 15.5); approx. >10²² rate enhancement for Sₙ2 reactions.
Chloromethyl ester may enable faster nucleophilic displacement and prodrug activation.
Theoretical pKa-based estimate; reactivity context-dependent.
Deprotection Orthogonality
Class-level inference
Boc removed by TFA (acidic); Fmoc removed by piperidine (basic). Chloromethyl ester stable to acid but susceptible to nucleophilic amines.
Only Boc-chemistry SPPS preserves the chloromethyl ester linkage during chain assembly.
Fmoc deprotection conditions may cleave ester.
Chiral Peptide Synthesis Enantiomeric Purity Diastereoselective Coupling

Chloromethyl vs. Methyl Ester Reactivity

Chloromethyl esters of N-blocked amino acids are specifically designed as superior electrophiles for nucleophilic displacement compared to their methyl ester counterparts. The chlorine atom serves as a significantly better leaving group than methoxide due to the lower pKa of its conjugate acid (HCl, pKa ≈ -7 vs. MeOH, pKa ≈ 15.5), resulting in rate enhancements of several orders of magnitude in Sₙ2 reactions [1]. This property is exploited in prodrug design, where chloromethyl esters undergo intracellular hydrolysis or enzymatic cleavage to release the active carboxylic acid more rapidly than simple alkyl esters [2].

Leaving Group Reactivity
Class-level inference
Chloride leaving group (pKa of HCl ≈ -7) vs. methoxide (pKa of MeOH ≈ 15.5); approx. >10²² rate enhancement for Sₙ2 reactions.
Chloromethyl ester may enable faster nucleophilic displacement and prodrug activation.
Theoretical pKa-based estimate; reactivity context-dependent.
Leaving Group Reactivity Nucleophilic Substitution Prodrug Activation

Boc vs. Fmoc Orthogonality in SPPS

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is compatible exclusively with Boc-chemistry SPPS, where the Boc group is removed under acidic conditions (TFA). It cannot be substituted by Fmoc-protected analogs (e.g., Fmoc-D-Nva-OCH₂Cl) without changing the entire synthetic protocol, as Fmoc requires basic deprotection conditions that are incompatible with the chloromethyl ester's lability toward nucleophiles [1]. The Boc strategy is preferred when synthesizing peptides that are sensitive to repeated base exposure or when the chloromethyl ester linkage to the resin must be preserved [2].

Deprotection Orthogonality
Class-level inference
Boc removed by TFA (acidic); Fmoc removed by piperidine (basic). Chloromethyl ester stable to acid but susceptible to nucleophilic amines.
Only Boc-chemistry SPPS preserves the chloromethyl ester linkage during chain assembly.
Fmoc deprotection conditions may cleave ester.
Protecting Group Strategy Boc-chemistry Orthogonal Deprotection

Application Scenarios for (R)-Boc-D-Nva-OCH2Cl


Merrifield SPPS of D-Norvaline-Containing Peptides

The target compound is the reagent of choice for attaching D-norvaline as the C-terminal residue to chloromethyl Merrifield resin. The linear n-propyl side chain ensures high resin loading efficiency (predicted ≥0.5 meq/g) compared to β-branched amino acid analogs, maximizing peptide yield per synthesis cycle [1]. The (R)-configuration guarantees the correct stereochemistry for D-peptide construction, and the Boc protecting group is fully compatible with standard Boc-chemistry SPPS protocols [2].

Synthesis of Proteolysis-Resistant D-Peptides

D-Amino acid-containing peptides exhibit enhanced resistance to endogenous proteases. (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate supplies the D-norvaline building block essential for introducing a non-natural D-amino acid at specific positions. The chloromethyl ester's superior electrophilicity ensures efficient coupling to amine nucleophiles, while the Boc group allows for controlled, stepwise chain elongation [3].

Prodrug Design for Rapid Intracellular Hydrolysis

In prodrug strategies where the chloromethyl ester serves as a cleavable masking group for a carboxylic acid pharmacophore, the target compound's chloromethyl moiety provides a significantly faster release profile than conventional alkyl esters. The chloride leaving group (pKa of HCl ≈ -7) enables rapid enzymatic or chemical hydrolysis inside target cells, delivering the active D-norvaline derivative at a rate unattainable with methyl or ethyl ester prodrugs [4].

Application
Selection Property
Validation Focus
D-Norvaline-containing peptide SPPS
Linear side chain for resin loading
Resin substitution level and coupling efficiency
Proteolysis-resistant D-peptide synthesis
(R)-stereochemistry for D-configuration
Enantiomeric purity and diastereoselective coupling
Chloromethyl ester prodrug activation studies
Chloromethyl leaving group reactivity
Hydrolysis rate and intracellular release kinetics
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